molecular formula C16H15ClFN3O3 B2497331 (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034562-60-0

(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2497331
CAS No.: 2034562-60-0
M. Wt: 351.76
InChI Key: MNLWBGWEYNFBNK-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound known for its unique chemical structure, which makes it an interesting subject in various fields of scientific research. This compound is part of a larger class of molecules that show potential in medicinal chemistry due to their structural diversity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials might include halogenated phenyl compounds, pyrazine derivatives, and pyrrolidine. Key steps often involve nucleophilic substitution reactions, coupling reactions, and oxidative additions.

Industrial Production Methods: : Industrial production generally requires optimized reaction conditions for yield and purity. Catalysts such as palladium or copper may be used, along with controlled temperatures and pressures. Solvents like dimethyl sulfoxide or toluene help facilitate reactions and purifications.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms.

  • Reduction: : Removal of halogens or introduction of hydrogen.

  • Substitution: : Replacing existing functional groups with others.

Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve specific solvents, temperature controls, and sometimes inert atmospheres to prevent degradation.

Major Products:

Scientific Research Applications

Chemistry: : Used as a precursor in organic synthesis for creating more complex molecules. Its unique structure can be manipulated to explore reaction mechanisms and pathways.

Medicine: : Investigated for its potential therapeutic benefits. Its structure suggests possible applications in designing drugs targeting specific enzymes or receptors.

Industry: : Utilized in the production of advanced materials or as a catalyst in chemical reactions, owing to its unique reactivity profile.

Mechanism of Action

Molecular Targets and Pathways: : The compound’s action mechanism largely depends on its interaction with biological molecules. It can bind to specific proteins or receptors, influencing pathways like enzyme inhibition or receptor activation. The exact targets often depend on the modifications made to its core structure, enabling it to be tailored for specific applications.

Comparison with Similar Compounds

Compared to similar compounds, such as those with different halogen substitutions or alternative heterocyclic rings, (2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits unique reactivity and biological profiles. This uniqueness makes it a valuable tool for researchers looking to explore novel chemical spaces or therapeutic targets.

Similar compounds might include:

  • (2-Bromo-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • (2-Chloro-6-fluorophenyl)(3-((5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

These variations allow for comparative studies to understand the impact of different substituents on their properties and applications.

There you have it, a detailed dive into the intriguing world of this compound

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c1-23-13-7-19-8-14(20-13)24-10-5-6-21(9-10)16(22)15-11(17)3-2-4-12(15)18/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLWBGWEYNFBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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